2'-Deoxy-2',2'-difluoro-a-uridine
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Overview
Description
2’-Deoxy-2’,2’-difluoro-a-uridine is a pyrimidine 2’-deoxyribonucleoside that is structurally similar to uridine, with the hydroxy group at position 2’ replaced by two fluoro substituents . This compound is a metabolite of the drug gemcitabine and has significant biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxy-2’,2’-difluoro-a-uridine typically involves the fluorination of uridine derivatives. One common method is the reaction of a 1-halo ribofuranose compound with a nucleobase in a solvent, followed by deprotection of the nucleoside . Another approach involves the use of fluorinated uridine analogues, which provide insight into the neighbouring-group participation mechanism .
Industrial Production Methods: Industrial production methods for 2’-deoxy-2’,2’-difluoro-a-uridine often involve large-scale chemical synthesis using similar routes as described above. The process includes the preparation of activated ribofuranose intermediates, which are then reacted with nucleobases to produce the desired nucleosides .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-2’,2’-difluoro-a-uridine undergoes various chemical reactions, including substitution and fluorination reactions. The compound is known to participate in neighbouring-group participation mechanisms, which diverge from the typical S_N1 or S_N2 pathways .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of 2’-deoxy-2’,2’-difluoro-a-uridine include 1-halo ribofuranose, nucleobases, and fluorinating agents . Reaction conditions often involve the use of solvents and protective groups to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of 2’-deoxy-2’,2’-difluoro-a-uridine include various fluorinated nucleoside analogues, which have significant biological activity .
Scientific Research Applications
2’-Deoxy-2’,2’-difluoro-a-uridine has a wide range of scientific research applications. It is used as a nucleoside analog in the study of DNA synthesis and repair mechanisms . The compound is also utilized in the development of antiviral and anticancer drugs due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells . Additionally, it serves as a probe for enzymatic function and has applications in molecular biology for DNA sequencing and synthesis .
Mechanism of Action
The mechanism of action of 2’-deoxy-2’,2’-difluoro-a-uridine involves its incorporation into DNA, where it inhibits DNA synthesis by acting as a chain terminator . The compound’s diphosphate intermediate effectively inhibits ribonucleotide reductase, leading to the depletion of the deoxynucleotide pool and halting DNA synthesis . This inhibition results in the activation of cytotoxic T cells and natural killer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2’-deoxy-2’,2’-difluoro-a-uridine include 2’-deoxy-2’,2’-difluoro-5-halouridines and 2’-deoxy-2’,2’-difluorocytidine (gemcitabine) .
Uniqueness: 2’-Deoxy-2’,2’-difluoro-a-uridine is unique due to its specific fluorination pattern, which enhances its biological activity and chemical stability compared to other nucleoside analogues . The presence of two fluoro substituents at the 2’ position provides increased resistance to enzymatic degradation and improved pharmacokinetic properties .
Properties
Molecular Formula |
C9H10F2N2O5 |
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Molecular Weight |
264.18 g/mol |
IUPAC Name |
1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7+/m1/s1 |
InChI Key |
FIRDBEQIJQERSE-QXRNQMCJSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |
Origin of Product |
United States |
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